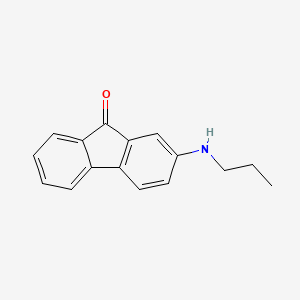
4,4'-(Ethane-1,2-diyl)di(benzene-1-thiol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Ethane-1,2-diyl)di(benzene-1-thiol) is an organic compound characterized by the presence of two benzene rings connected by an ethane bridge, each ring bearing a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,2-diyl)di(benzene-1-thiol) typically involves the reaction of benzene-1-thiol with ethane-1,2-dithiol. One common method involves the ortho-lithiation of benzenethiol using butyl lithium (BuLi), followed by sulfidation . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{SH} + 2 \text{BuLi} \rightarrow \text{C}_6\text{H}_4\text{SLi}_2 + 2 \text{BuH} ] [ \text{C}_6\text{H}_4\text{SLi}_2 + \text{S} \rightarrow \text{C}_6\text{H}_4(\text{SLi})_2 ] [ \text{C}_6\text{H}_4(\text{SLi})_2 + 2 \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{SH})_2 + 2 \text{LiCl} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis could enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethane-1,2-diyl)di(benzene-1-thiol) undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are commonly used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4,4’-(Ethane-1,2-diyl)di(benzene-1-thiol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-(Ethane-1,2-diyl)di(benzene-1-thiol) involves its interaction with various molecular targets and pathways. The thiol groups can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound can participate in redox reactions, influencing cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-dithiol: Similar structure but with adjacent thiol groups on a single benzene ring.
Ethane-1,2-dithiol: Contains two thiol groups on an ethane backbone.
Benzene-1,4-dithiol: Thiol groups are positioned para to each other on the benzene ring.
Uniqueness
4,4’-(Ethane-1,2-diyl)di(benzene-1-thiol) is unique due to its ethane bridge connecting two benzene rings, each with a thiol group. This structure provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
92266-98-3 |
|---|---|
Molecular Formula |
C14H14S2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
4-[2-(4-sulfanylphenyl)ethyl]benzenethiol |
InChI |
InChI=1S/C14H14S2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H,1-2H2 |
InChI Key |
ROCVXEQKCOWTAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


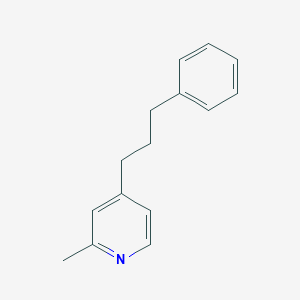
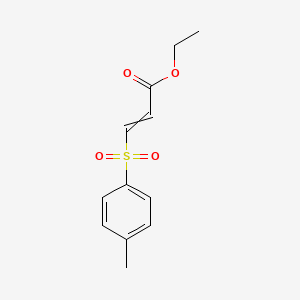
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
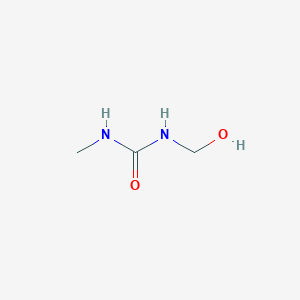
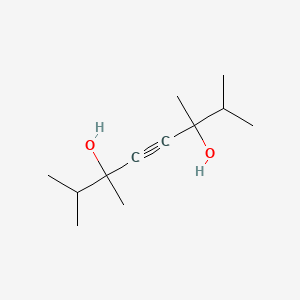
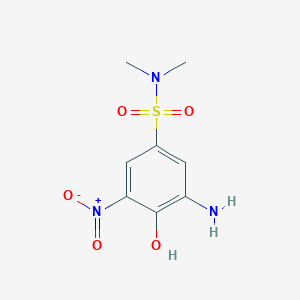
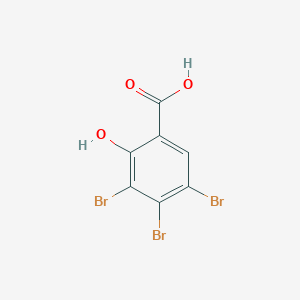
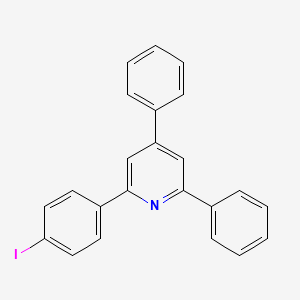
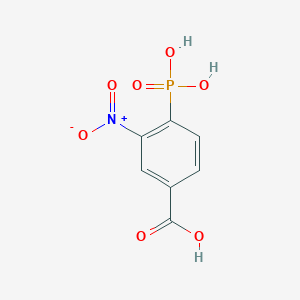
![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
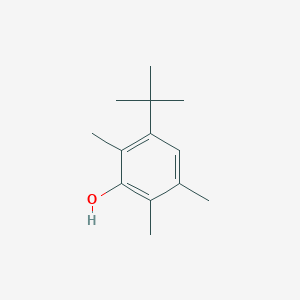

![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
